5-(3-Chlorophenyl)-5-oxovaleric acid - 75381-46-3

5-(3-Chlorophenyl)-5-oxovaleric acid

Catalog Number: EVT-376793
CAS Number: 75381-46-3
Molecular Formula: C11H11ClO3
Molecular Weight: 226.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(3-Chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole

Compound Description:

This compound class represents a series of novel 1,3,4-oxadiazole derivatives featuring a 3-chlorophenyl substituent at the 5-position. These derivatives were synthesized and evaluated for their antibacterial, hemolytic, and thrombolytic activities []. Notably, compound 7c within this series exhibited potent inhibition against various bacterial strains while demonstrating low toxicity. Additionally, compounds 7a, 7b, and 7f displayed promising thrombolytic activity comparable to the reference drug Streptokinase [].

Relevance:

5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315)

Compound Description:

TP-315 is a novel compound previously identified for its potent anticonvulsant activity in mice models []. This compound was investigated for its interactions with various molecular targets, including GABAA receptors, voltage-gated sodium channels, and human neuronal α7 and α4β2 nicotinic acetylcholine receptors []. Results suggest that TP-315's anticonvulsant effects stem, at least partially, from its influence on voltage-gated sodium channels [].

Relevance:

6-Carbethoxy-5-(3′-chlorophenyl)-3-aryl-2-cyclohexenones

Compound Description:

This series of compounds represents a class of cyclohexenone derivatives characterized by a 3-chlorophenyl substituent at the 5-position. These derivatives were synthesized via Michael addition of ethyl acetoacetate to chalcones, followed by internal Claisen condensation []. Subsequently, these compounds were evaluated for their anticancer, antitubercular, and antimicrobial activities [].

Relevance:

6-Aryl-4-(3′-chlorophenyl)-3-oxo-2,3a,4,5-tetrahydro-1H-indazoles

Compound Description:

This class of compounds comprises a series of indazole derivatives bearing a 3-chlorophenyl substituent at the 4-position. These derivatives were synthesized from the corresponding 6-carbethoxy-5-(3′-chlorophenyl)-3-aryl-2-cyclohexenones by reacting them with hydrazine hydrate []. Similar to their precursor compounds, these indazoles were also subjected to evaluation for their anticancer, antitubercular, and antimicrobial activities [].

Relevance:

Compound Description:

This set encompasses a series of novel N2-hydroxymethyl and N2-aminomethyl derivatives based on the 4-aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione scaffold []. All the synthesized compounds were screened for their antibacterial activity against a panel of Gram-positive and Gram-negative bacterial strains [].

Relevance:

5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol (CPoxSH)

Compound Description:

CPoxSH is a 1,3,4-oxadiazole derivative characterized by a 3-chlorophenyl group at the 5-position and a thiol group at the 2-position []. This compound was synthesized using both microwave and classic methods, and its complexes with various transition metals, including Zn(II), Cd(II), Hg(II), Mn(II), Co(II), and Ni(II), were prepared and characterized [].

Relevance:

2-(2-Chlorophenyl/3-chlorophenyl)-4-(4-hydroxyphenyl/phenyl)-2,3/2,5-dihydro-1,5-benzothiazepines

Compound Description:

This entry refers to a group of twelve novel 1,5-benzothiazepine derivatives synthesized with varying substituents at the 2, 4, and 8 positions. The substituents include 2-chlorophenyl or 3-chlorophenyl at the 2-position, 4-hydroxyphenyl or phenyl at the 4-position, and various groups such as fluoro, chloro, bromo, methyl, methoxy, or ethoxy at the 8-position. These compounds were synthesized by reacting 5-substituted 2-aminobenzenethiols with α,β-unsaturated ketones in an acidic medium []. They were then evaluated for their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. Five of the tested compounds showed promising antifungal activity against Candida albicans [].

Relevance:

Ethyl [3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetate (5)

Compound Description:

Compound 5 is a 1,2,4-triazole derivative characterized by a 4-chlorophenyl group at the 3-position, a 4-methoxybenzyl group at the 5-position, and an ethyl acetate group at the 4-position of the triazole ring []. This compound serves as a key intermediate in synthesizing various other derivatives, including hydrazide 6, arylidene hydrazides 7, and Mannich bases 11 [].

Relevance:

4-Amino-5-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione (9)

Compound Description:

Compound 9 is a fused triazole derivative featuring a 4-chlorophenyl group at the 3-position and a 4-methoxybenzyl group at the 5-position of the triazole ring []. This compound serves as a key intermediate for synthesizing Schiff bases 10 and Mannich bases 11. These derivatives were subsequently evaluated for their anti-lipase and anti-urease activities [].

Relevance:

(4E)‐N‐(4‐chlorophenyl)‐5‐substituted‐2‐diazo‐3‐oxopent‐4‐enoic acid amides

Compound Description:

This group includes a series of diazo compounds featuring a 4-chlorophenyl group attached to the nitrogen atom and various substituents at the 5-position []. These compounds were synthesized from N-(4-chlorophenyl)-2-diazo-3-oxobutyramide and a range of arylaldehydes []. Their structures were characterized using NMR, MS, IR, and X-ray crystallography techniques [].

Relevance:

2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (BMS-687453)

Compound Description:

BMS-687453 is an oxybenzylglycine-based compound exhibiting potent and selective agonist activity for the peroxisome proliferator-activated receptor alpha (PPARα) []. It demonstrates an EC50 of 10 nM for human PPARα and exhibits a 410-fold selectivity over human PPARγ in transactivation assays []. BMS-687453 also possesses a favorable pharmacological and safety profile in preclinical studies, making it a potential candidate for treating atherosclerosis and dyslipidemia [].

Relevance:

1-(3-Chlorophenyl)-Pyrrolidine-2, 5-Dione and its Derivatives

Compound Description:

1-(3-Chlorophenyl)-Pyrrolidine-2, 5-Dione serves as a central scaffold for synthesizing various bis-heterocyclic compounds []. Condensation with p-hydroxy benzaldehyde yields 1-(3-chlorophenyl)-3, 4-bis-(4-hydroxy-benzylidene)pyrrolidine-2,5 dione, which can be further cyclized with various reagents to produce pyrazole, isoxazole, pyrazole acetamide, and benzodiazodizepine derivatives. Reacting the scaffold with substituted aromatic aldehydes or malononitrile in the presence of piperidine leads to azo-fluorene derivatives [].

Relevance:

2-(4-chlorophenyl)- 5-(2-furyl)-4-oxazoleacetic acid (TA-1801A)

Compound Description:

TA-1801A is a 4-oxazoleacetic acid derivative characterized by a 4-chlorophenyl group at the 2-position and a 2-furyl group at the 5-position []. This compound was investigated to identify the specific human UDP-glucuronosyltransferase (UGT) isoforms responsible for its glucuronidation, a key metabolic pathway []. Results indicated that UGT1A1, UGT1A3, UGT1A9, and UGT2B7 were involved in this process [].

Relevance:

Disodium 5-[(2R)-2-[[(2R)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate (CL-316243)

Compound Description:

CL-316243 is a selective β3-adrenergic receptor agonist. In a study involving spontaneously hypertensive rats (SHRs), CL-316243 was shown to act on the detrusor muscle to increase urine storage, effectively inhibiting rhythmic contractions in the bladder [].

Relevance:

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide (2)

Compound Description:

Compound 2 is a complex heterocyclic molecule synthesized by reacting 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide []. The cyclization process was confirmed by FT-IR, NMR, and LCMS data analysis [].

Relevance:

2-(2-chlorophenyl)-1H-Benzimidazole (CPBI)

Compound Description:

CPBI is a benzimidazole derivative that has been investigated as a corrosion inhibitor for copper in sulfuric acid solutions []. Electrochemical studies, SEM, and LSCM analysis revealed that CPBI acts as a mixed-type inhibitor, adsorbing onto the copper surface and effectively mitigating corrosion. Molecular dynamics simulations and quantum chemical calculations provided further insights into the adsorption and inhibition mechanisms of CPBI at the molecular level [].

Relevance:

5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945)

Compound Description:

CX-4945 represents a significant advancement as the first orally bioavailable ATP-competitive inhibitor of protein kinase CK2 to reach clinical trials for cancer treatment []. Its development was driven by the recognition of CK2's role in cancer progression due to its involvement in pro-survival and anti-apoptotic pathways []. CX-4945 exhibits potent inhibitory activity against CK2 with a Ki of 0.38 nM and demonstrates promising oral bioavailability and efficacy in preclinical cancer models [].

Relevance:

N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea (CPHU)

Compound Description:

CPHU functions as a reducing agent for various lipoxygenases and stimulates their pseudoperoxidase activity, which involves the degradation of lipid hydroperoxides []. CPHU acts as a substrate in the pseudoperoxidase reaction, undergoing a one-electron oxidation to generate the ferrous enzyme form and a nitroxide radical [].

Relevance:

1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives

Compound Description:

This entry describes a series of heterocyclic compounds containing a central 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole moiety linked to various other heterocycles, including 1,2,4-triazole-3(4H)-one, 1H-pyrazol-5(4H)-one, 1H-pyrazol-4-carbonitrile, pyridine-3-carbonitrile, pyrimidine-5-carbonitrile, methylpyrimidin-2(1H)-one or thione, pyrimidine-5-carboxylate, quinazolin-5(6H)-one, and indeno[1,2-d]pyrimidin-5-one []. These compounds were synthesized using 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde as the starting material and were evaluated for their anti-inflammatory activity [].

Relevance:

2-substituted phenyl/benzylamino-6-(4-chlorophenyl)-5-methoxycarbonyl-4-methyl-3,6-dihydropyrimidin--ium chlorides

Compound Description:

This group consists of eight novel dihydropyrimidine analogs, synthesized in their hydrochloride salt form. These compounds were synthesized through a one-pot reaction between methyl 2-chloro-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate and substituted arylamines in isopropanol []. These compounds were tested for their antimosquito properties, including adulticidal, larvicidal, and repellent activities, against Anopheles arabiensis [].

Relevance:

3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate (MD 780236)

Compound Description:

MD 780236 is a selective inhibitor of the B-form of monoamine oxidase (MAO-B) []. It exhibits a time-dependent, irreversible inhibition mechanism involving an initial non-covalent interaction followed by a process leading to irreversible inhibition. Interestingly, MD 780236 also acts as a substrate for MAO-B, undergoing enzyme-catalyzed oxidation at a rate faster than its inhibition rate [].

Relevance:

Compound Description:

Compounds 34b and 34c are derivatives of 3,4-dihydro-2(1H)-quinolinone investigated for their potential as novel antidepressant drugs []. These compounds exhibited central nervous system-stimulating activity, reducing sleeping time induced by halothane and accelerating recovery from coma caused by cerebral concussion in mice models []. Binding studies indicated that these compounds act as sigma receptor agonists, suggesting their potential mechanism of action in alleviating depressive symptoms [].

Relevance:

4-substituted 1-(3-chlorophenyl)piperazines

Compound Description:

This group encompasses a series of piperazine derivatives with varying hydrocarbon chains at the 4-position and a constant 3-chlorophenyl substituent at the 1-position []. The study focused on understanding the impact of hydrocarbon chain length on their affinity for 5-HT1A receptor sites. Results demonstrated that increasing the alkyl chain length enhanced binding affinity, peaking with the n-hexyl derivative, indicating the significance of hydrophobic interactions in their binding mechanism [].

Relevance:

[4-[[N-(3-chlorophenyl)carbamoyl]oxy]-2-butynyl]trimethylammonium chloride (McN-A-343) analogs

Compound Description:

This entry refers to a series of amide, urea, and carbamate analogs designed based on the structure of McN-A-343, a known muscarinic (M1) ganglionic stimulant []. These analogs were synthesized to investigate the structural elements crucial for ganglionic stimulant activity and their affinity for muscarinic receptors []. The study focused on modifications around the butynyl chain, carbamate moiety, and the presence of the quaternary ammonium group. Among the synthesized analogs, the urea derivative 14 and the acetamide derivative 18 showed comparable potency to McN-A-343 in terms of ganglionic agonist activity and affinity for ganglionic M1 receptors []. Introducing a methyl group at the 1-position of the butynyl chain in McN-A-343 and its 4-chlorophenyl analog led to compounds (+/-)-9 and (+/-)-11, which exhibited higher potency and affinity for ganglionic M1 receptors compared to McN-A-343 []. Further investigation revealed that the (S)-enantiomers of 9 and 11 were more potent than their corresponding antipodes as ganglionic muscarinic stimulants.

Relevance:

Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate (35)

Compound Description:

Compound 35 is an ethyl ester derivative of 2-aryl-5-furyl-4-oxazoleacetic acid, selected for its potent hypolipidemic activity and favorable safety profile []. In preclinical studies using Sprague-Dawley rats, compound 35, when administered at a dietary concentration of 0.05%, effectively reduced serum cholesterol and triglyceride levels by 23% and 35%, respectively []. Further investigations revealed that its hypolipidemic effects were even more pronounced in hereditary hyperlipidemic rats (THLR/1), where it exhibited ten times greater activity compared to normal rats [].

Relevance:

3-chloro-4-(2-amino-3-chlorophenyl)-pyrrole (WB2838)

Compound Description:

WB2838 is a non-steroidal androgen-receptor antagonist discovered from a Pseudomonas species []. It inhibits androgen binding to its receptor with an IC50 value of 8.0 x 10-7 M for the rat prostate cytosol receptor []. Preclinical studies demonstrated that WB2838 effectively inhibited the growth of androgen-responsive mouse mammary carcinoma SC-3 cells in the presence of testosterone and also suppressed testosterone-induced ventral prostate growth in castrated immature rats, further supporting its potential as a non-steroidal androgen receptor antagonist [].

Relevance:

Isopropyl N-(3-Chlorophenyl) Carbamate (CIPC)

Compound Description:

CIPC is a plant growth regulator known for its sprout-inhibiting properties in potatoes []. It has been shown to effectively reduce the total glycoalkaloid (TGA) content in potato tubers, particularly when stored at lower temperatures [].

Relevance:

1‐n‐butyl‐2‐(3′‐chlorophenyl)‐1H‐benzimidazole‐5‐carbonitrile hemihydrate

Compound Description:

This compound, a benzimidazole derivative, is characterized by a 3-chlorophenyl group at the 2-position, an n-butyl group at the 1-position, and a carbonitrile group at the 5-position of the benzimidazole ring []. Its crystal structure was determined, revealing a triclinic crystal system with specific bond parameters and intermolecular interactions [].

Relevance:

1‐n‐butyl‐2‐(3′,4′‐dimethoxyphenyl)‐1H‐benzimidazole‐5‐carbonitrile

Compound Description:

This benzimidazole derivative features a 3,4-dimethoxyphenyl group at the 2-position, an n-butyl group at the 1-position, and a carbonitrile group at the 5-position of the benzimidazole ring []. The crystal structure analysis revealed a monoclinic crystal system with specific bond parameters and intermolecular interactions. []

Relevance:

Compound Description:

This compound is an epoxycyclohexane derivative formed as the sole product from the epoxidation of cis -4-( p -chlorophenyl)-5-cyanocyclohexene with m -chloroper-benzoic acid []. It serves as an intermediate for synthesizing other derivatives, including diols, monoacetates, and diacetates, which were used to confirm its structure through NMR analysis.

Relevance:

Compound Description:

This compound is another epoxycyclohexane derivative generated alongside trans -4-( p -chlorophenyl)- cis -5-cyano-1,2-epoxycyclohexane when trans -4-( p -chlorophenyl)-5-cyanocyclohexene is epoxidized using m -chloroperbenzoic acid []. Similar to its isomer, this compound was characterized by converting it into its corresponding diols, monoacetates, and diacetates, which were analyzed by NMR to confirm its structure.

Relevance:

Compound Description:

This epoxycyclohexane derivative is formed as a minor product, alongside cis -4-( p -chlorophenyl)- trans -5-cyano-1,2-epoxycyclohexane, during the epoxidation of trans -4-( p -chlorophenyl)-5-cyanocyclohexene with m -chloroperbenzoic acid []. The ratio of these isomers varied depending on the solvent used for the reaction. Similar to its isomer, this compound was characterized by converting it into its corresponding diols, monoacetates, and diacetates, which were analyzed by NMR to confirm its structure.

Relevance:

Compound Description:

This entry refers to a series of Ni(II) chelates synthesized using 4-acetyl-3-methyl-1-(3′-chlorophenyl)-2-pyrazolin-5-one and its corresponding Schiff bases derived from reactions with various amines, including o-toluidine, m-toluidine, m-chloroaniline, p-chloroaniline, ethanolamine, and glycine []. These chelates were characterized using spectral analyses, magnetic susceptibility measurements, and conductivity studies, which indicated that they adopt an octahedral geometry around the nickel(II) ion [].

Relevance:

4-{[(3-Chlorophenyl)imino]methyl}-3-hydroxyphenyl Myristate

Compound Description:

This compound is a new Schiff base ester characterized by a 3-chlorophenyl group attached to the imine nitrogen, a myristate ester linked to the phenolic hydroxyl group, and a methyl group at the 4-position of the phenyl ring []. Its structure was confirmed by IR, 1H NMR, 13C NMR, and mass spectrometry.

Properties

CAS Number

75381-46-3

Product Name

5-(3-Chlorophenyl)-5-oxovaleric acid

IUPAC Name

5-(3-chlorophenyl)-5-oxopentanoic acid

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

InChI

InChI=1S/C11H11ClO3/c12-9-4-1-3-8(7-9)10(13)5-2-6-11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15)

InChI Key

HFTNETNQJWKQFK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)CCCC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.